molecular formula C7H11NO B055304 (R)-1-Methyl-5-vinylpyrrolidin-2-one CAS No. 122662-87-7

(R)-1-Methyl-5-vinylpyrrolidin-2-one

Cat. No.: B055304
CAS No.: 122662-87-7
M. Wt: 125.17 g/mol
InChI Key: CAMTXCZONDSTBR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methyl-5-vinylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-vinylpyrrolidin-2-one typically involves the reaction of a suitable precursor with a vinylating agent under controlled conditions. One common method is the vinylation of ®-1-Methylpyrrolidin-2-one using a vinyl halide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of ®-1-Methyl-5-vinylpyrrolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated vinyl groups.

    Substitution: Substituted products with various functional groups replacing the vinyl group.

Scientific Research Applications

®-1-Methyl-5-vinylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Methyl-5-vinylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-5-vinylpyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Methyl-5-ethylpyrrolidin-2-one: A structurally similar compound with an ethyl group instead of a vinyl group.

    1-Methyl-5-propylpyrrolidin-2-one: Another analog with a propyl group.

Uniqueness

®-1-Methyl-5-vinylpyrrolidin-2-one is unique due to its chiral nature and the presence of a vinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific configuration and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5R)-5-ethenyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMTXCZONDSTBR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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